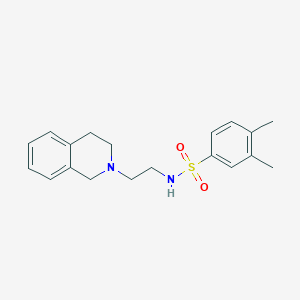![molecular formula C10H14BrN3O2 B12962591 tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and a dihydroimidazo[1,2-a]imidazole core, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromoacetophenone and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction, where tert-butyl carbamate reacts with 2-bromoacetophenone.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the imidazo[1,2-a]imidazole ring system.
Bromination: The final step involves the bromination of the imidazo[1,2-a]imidazole ring to introduce the bromine atom at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substituted Imidazoles: Depending on the nucleophile used, various substituted imidazoles can be synthesized.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl 5-chloro-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
- tert-Butyl 5-fluoro-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
- tert-Butyl 5-iodo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and biological activity.
- Steric and Electronic Effects: The size and electronegativity of the halogen influence the compound’s chemical properties and interactions with biological targets.
- Unique Properties: The bromine atom in tert-butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H14BrN3O2 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-2,3-dihydroimidazo[1,2-a]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-7(11)6-12-8(13)14/h6H,4-5H2,1-3H3 |
Clave InChI |
SMZFFUCVLVCALV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN2C1=NC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)








![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)


![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
